molecular formula C17H21NO2S B2562215 N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide CAS No. 1795190-42-9

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2562215
M. Wt: 303.42
InChI Key: VMICEMPCZOETQL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide, commonly known as HMBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HMBA belongs to the class of compounds known as histone deacetylase inhibitors, which have been shown to have anti-tumor and anti-inflammatory effects.

Scientific Research Applications

Chemoselective Synthesis and Catalysis

Research by Magadum and Yadav (2018) emphasizes the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating its importance in the synthesis of antimalarial drugs. The study explored various acyl donors, identifying vinyl acetate as the most effective due to its irreversibility and kinetic control, highlighting its role in the natural synthesis of critical pharmaceutical compounds (Magadum & Yadav, 2018).

Antioxidant Activity

Boudebbous et al. (2021) explored the free radical scavenging activity and mechanisms of a 1-amidoalkyl-2-naphthol derivative, showing potent free radical scavenger properties. The study's findings underscore the chemical's potential in developing treatments or supplements with antioxidant capabilities, essential for combating oxidative stress-related diseases (Boudebbous et al., 2021).

Anti-inflammatory and Analgesic Potential

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity. This study highlights the compound's potential as a scaffold for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Synthesis and Structural Characterization

Nikonov et al. (2016) reported on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, providing insights into their structure and potential applications in various chemical processes, including pharmaceuticals and materials science (Nikonov et al., 2016).

Optoelectronic Properties

Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, indicating the potential application of such compounds in electronic and photonic devices. The study underscores the importance of structural modifications to tailor materials for specific optoelectronic applications (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-17(20,9-7-14-5-3-2-4-6-14)13-18-16(19)11-15-8-10-21-12-15/h2-6,8,10,12,20H,7,9,11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMICEMPCZOETQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide

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